1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole
Description
1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative featuring three distinct substituents: a chloromethyl group at position 1, a cyclopropyl group at position 5, and a thiophen-3-yl group at position 3. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry and agrochemical applications. The chloromethyl group enhances reactivity as a leaving group, facilitating further functionalization (e.g., nucleophilic substitution). The thiophene moiety contributes π-electron density, which may modulate electronic interactions in biological systems .
Properties
IUPAC Name |
1-(chloromethyl)-5-cyclopropyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-7-14-11(8-1-2-8)5-10(13-14)9-3-4-15-6-9/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQPYPJZRPKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors.
Biological Activities
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug.
Synthesis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Biochemical Analysis
Biochemical Properties
1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it may interact with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, the compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of inflammatory pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and metabolic modulation, without significant adverse effects . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and metabolic homeostasis . Additionally, the compound’s metabolism may produce active metabolites that contribute to its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Binding proteins may facilitate the compound’s distribution within tissues, influencing its localization and accumulation.
Biological Activity
1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloromethyl pyrazole intermediates. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.34 | Inhibition of cell proliferation |
| U937 (Leukemia) | 10.50 | Activation of caspase pathways |
The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent. Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways and modulation of p53 expression levels .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this pyrazole derivative possesses antimicrobial activity. It has been tested against various bacterial strains, showing promising results.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vivo using mouse models bearing human tumor xenografts. The treatment group receiving the compound showed a significant reduction in tumor size compared to control groups, supporting its potential therapeutic application.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The compound appears to bind effectively to the active sites of key enzymes, disrupting their function and leading to reduced cell viability .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole, exhibit significant anticancer properties. For instance, studies have shown that these compounds can suppress tumor necrosis factor (TNF) production, which is crucial in cancer progression and inflammation management .
2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
3. Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of pyrazole derivatives. The compound demonstrates efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Sensor Development
This compound's ability to interact with various analytes makes it a promising candidate for sensor technology. Its incorporation into sensor devices can improve sensitivity and selectivity for detecting specific chemicals or biological markers .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits TNF production |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Material Science | Organic Electronics | Enhances conductivity in OLEDs and OPVs |
| Sensor Development | Improves sensitivity for chemical detection |
Case Studies
Case Study 1: Anticancer Research
In a controlled study focusing on the anticancer effects of pyrazole derivatives, researchers administered varying doses of this compound to cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as a therapeutic agent in oncology.
Case Study 2: Sensor Technology Development
A recent innovation involved integrating this compound into a polymer matrix for sensor applications. The resulting sensor demonstrated enhanced performance in detecting volatile organic compounds (VOCs), showcasing its utility in environmental monitoring.
Comparison with Similar Compounds
Substituent Reactivity
- The chloromethyl group in the target compound contrasts with bromomethyl in ’s derivative. Chlorine’s lower leaving-group ability compared to bromine may reduce alkylation efficiency but improve stability under physiological conditions .
- Cyclopropyl at position 5 is shared with G.5.7 and ’s compound. This substituent is associated with enhanced metabolic stability in agrochemicals due to reduced cytochrome P450 oxidation .
Electronic and Structural Effects
- The thiophen-3-yl group provides distinct electronic effects compared to trifluoromethyl () or difluoromethyl (G.5.7). Thiophene’s electron-rich aromatic system may enhance π-π stacking in target binding, whereas fluorine-containing groups increase lipophilicity and membrane permeability .
- Crystallographic Data : Pyrazole derivatives with trifluoromethyl groups (e.g., ’s compound) exhibit planar ring geometries and short C-F bond lengths (~1.33 Å), influencing packing efficiency and solubility .
Research Findings and Implications
- Synthetic Routes : ’s method using 1,4-dioxane and sulfur could be adapted for synthesizing thiophene-linked pyrazoles, though the target compound’s chloromethyl group may require additional steps (e.g., chlorination of hydroxymethyl precursors) .
- Agrochemical Potential: The structural resemblance to G.5.7 () suggests the target compound could be optimized as a fungicide by modifying the thiophene moiety or introducing fluorine atoms .
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl Compounds
This is the most common approach to substituted pyrazoles. The reaction involves a hydrazine derivative attacking a carbonyl compound to form the pyrazole ring.
- Starting materials : For the target compound, a hydrazine derivative would react with a suitable 1,3-dicarbonyl compound or α,β-unsaturated ketone bearing cyclopropyl and thiophene substituents.
- Mechanism : The hydrazine acts as a bidentate nucleophile, condensing with carbonyl groups, followed by cyclization and dehydration to form the pyrazole ring.
- Example : Girish et al. demonstrated high-yield synthesis of 1,3,5-substituted pyrazoles via condensation of phenylhydrazine with ethyl acetoacetate using nano-ZnO catalysis, achieving 95% yield under mild conditions (Scheme 2 from the source).
Use of α,β-Ethylenic Ketones with Leaving Groups
For pyrazoles substituted at position 5 (such as cyclopropyl), α,β-ethylenic ketones containing leaving groups can be employed. The hydrazine condenses to form pyrazolines, which after removal of the leaving group and oxidation yield the pyrazole.
- Example : The synthesis of 5-substituted pyrazoles from α-oxoketene O,N-acetals under sonication was reported, yielding 5-amino-3-phenylpyrazoles with good regioselectivity and yields (74–94%).
- This method could be adapted by using cyclopropyl-substituted vinyl ketones and thiophene-containing hydrazines or vice versa.
Functionalization of Pyrazole Core via Chloromethylation
The introduction of the chloromethyl group at position 1 (N-1) can be achieved post-pyrazole ring formation by:
- Chloromethylation reactions : Treatment of the pyrazole with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
- This step typically requires careful control to avoid over-alkylation or side reactions.
1,3-Dipolar Cycloaddition Approaches
- Cycloaddition between diazo compounds and alkynes or alkenes can yield pyrazoles with diverse substitution patterns.
- For instance, ethyl α-diazoacetate reacts with phenylpropargyl compounds to give pyrazoles in high yield (89%) under zinc triflate catalysis.
- While this method is less direct for chloromethylated pyrazoles, it offers an alternative route to the pyrazole core with thiophene substituents.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with 1,3-diketones | Hydrazine derivatives + 1,3-diketones | Ethanol or aprotic solvents, acid catalysis | 63–95 | High regioselectivity with proper solvent and acid choice |
| Cyclocondensation with α,β-ethylenic ketones | Hydrazine + α,β-unsaturated ketones | Copper triflate, ionic liquids | ~82 | One-pot synthesis with oxidation step |
| Cyclocondensation with vinyl ketones with leaving groups | Hydrazine + α-oxoketene O,N-acetals | Sonication, montmorillonite K-10 | 74–94 | Good regioselectivity, adaptable for cyclopropyl substituents |
| Chloromethylation of pyrazole | Pyrazole + chloromethylating agent | Acidic conditions, controlled temp | Variable | Post-synthesis modification to introduce chloromethyl group |
| 1,3-Dipolar cycloaddition | Diazo compounds + alkynes/alkenes | Zinc triflate catalyst, triethylamine | 89 | Useful for diverse substitution, less direct for chloromethyl |
Detailed Research Findings and Considerations
- Regioselectivity : The position of substituents on the pyrazole ring is highly influenced by the nature of starting materials and reaction conditions. Acidic media and aprotic solvents (e.g., N,N-dimethylacetamide) improve regioselectivity in cyclocondensation reactions.
- Catalysts : Nano-ZnO and copper triflate have been shown to enhance yields and selectivity in pyrazole synthesis.
- Functional group tolerance : The presence of heteroaromatic groups like thiophene is compatible with these methods, allowing incorporation without degradation.
- Post-synthetic modification : Chloromethylation requires careful handling due to the reactivity of chloromethylating agents and potential side reactions.
- Green chemistry aspects : Some protocols use recyclable catalysts and mild conditions, reducing environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves:
Cyclopropane introduction : React 5-cyclopropylpyrazole precursors with chloromethylating agents (e.g., chloromethyl ethers or chloroformates under basic conditions).
Thiophene coupling : Utilize Suzuki-Miyaura cross-coupling between 3-bromothiophene and the pyrazole core, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ (aq) at 80°C for 12–24 hours .
- Characterization : Confirm intermediates via and NMR (e.g., thiophen-3-yl protons at δ 7.34–7.40 ppm in CDCl₃ ), IR (C-Cl stretch at ~750 cm), and LC-MS (m/z calculated for CHClNS: 281.04).
Q. How can crystallographic data for pyrazole derivatives be analyzed to resolve structural ambiguities?
- Methodological Answer : Use programs like SHELXL for small-molecule refinement. Key steps:
Collect high-resolution X-ray diffraction data.
Refine hydrogen atom positions using riding models.
Validate geometry with Mercury CSD 2.0 to compare bond lengths/angles against similar structures (e.g., cyclopropyl-pyrazole derivatives ).
- Note : Discrepancies in Cl-C bond lengths (>1.7 Å) may indicate steric strain from the chloromethyl group .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential surfaces to identify electrophilic sites (chloromethyl C as a "hotspot") .
- pKa Prediction : Use linear free-energy relationships (LFERs) to estimate acidity of adjacent protons; electron-withdrawing groups (e.g., cyclopropyl) enhance leaving-group stability .
- Validation : Compare calculated activation energies with experimental kinetics (e.g., SN2 reactions with amines or thiols).
Q. How does the thiophen-3-yl moiety influence the compound’s electronic properties and biological activity?
- Methodological Answer :
- Electronic Effects : The thiophene ring increases π-conjugation, lowering the HOMO-LUMO gap (UV-Vis λ ~270 nm ).
- Biological Relevance : Thiophene-containing pyrazoles exhibit cytotoxicity via caspase-3 activation (e.g., HL-60 cell apoptosis at IC ~5 µM ).
- Contradictions : While electron-rich thiophenes enhance binding to hydrophobic enzyme pockets, steric bulk from cyclopropyl may reduce bioavailability .
Q. What strategies resolve contradictions in reported CH acidity trends for N-aryl pyrazoles?
- Methodological Answer :
- Experimental vs. Computational Data : Reconcile discrepancies by:
Measuring pKa in THF via potentiometry (experimental).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
